molecular formula C43H58N4O7S2 B611067 Sulfo-Cyanine7 amine CAS No. 2236573-39-8

Sulfo-Cyanine7 amine

Cat. No.: B611067
CAS No.: 2236573-39-8
M. Wt: 807.08
InChI Key: KMPXHFWUNXBKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-Cyanine7 amine is a sulfonated amino derivative of Cyanine7, a near-infrared (NIR) dye. This compound is known for its water solubility and its ability to be used in various biochemical applications, particularly in the field of imaging. The compound has a molecular formula of C₄₃H₅₈N₄O₇S₂ and a molecular weight of 807.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine7 amine can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines under oxidative conditions to form sulfonamides . The process is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps, thus reducing waste generation.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and subjected to rigorous quality control measures, including NMR and HPLC-MS analysis, to confirm its purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine7 amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically conjugates of this compound with various biomolecules, which are used in imaging and diagnostic applications .

Scientific Research Applications

In Vivo Imaging

Sulfo-Cyanine7 amine is extensively utilized for in vivo imaging due to its ability to penetrate biological tissues with minimal background interference. This property is particularly beneficial for deep tissue imaging, allowing researchers to visualize biological processes in real time without the limitations posed by conventional fluorescent dyes.

  • Case Study : In a study involving xenografted mice, Sulfo-Cyanine7 was used to visualize tumor tissues. The imaging demonstrated high specificity and contrast between tumor and non-target tissues over time, confirming the dye's efficacy in tracking tumor progression .

Fluorescence Microscopy

The dye is also employed in fluorescence microscopy , enabling high-resolution imaging of cells and tissues. Its near-infrared properties reduce scattering and autofluorescence from biological samples, enhancing image quality.

  • Data Table: Spectral Properties for Imaging Techniques
PropertyValue
Absorption Maximum~750 nm
Emission Maximum~773 nm
Stokes Shift~23 nm
Quantum YieldHigh

Flow Cytometry

In flow cytometry, this compound provides distinct fluorescent signals that facilitate precise cell sorting and analysis. Its water solubility allows for straightforward conjugation with antibodies or other biomolecules.

  • Application Example : The dye has been conjugated to antibodies targeting specific cell surface markers, allowing researchers to analyze cell populations based on their expression profiles .

Bioconjugation

The ability to efficiently label biomolecules such as proteins, antibodies, and nucleic acids makes this compound a valuable tool for bioconjugation applications. This property is essential for developing targeted therapies and diagnostic assays.

  • Case Study : In a study on hybrid imaging agents, Sulfo-Cyanine7 was conjugated with targeting vectors to create probes that selectively bind to cancer cells, demonstrating improved binding affinity compared to traditional agents .

Molecular Probes

This compound is utilized as a molecular probe in bioanalytical assays to study molecular interactions. Its fluorescence can be used to monitor binding events or conformational changes in biomolecules.

  • Research Insight : The dye's properties have been leveraged in Förster resonance energy transfer (FRET) studies, where it serves as an acceptor molecule due to its favorable spectral characteristics .

Mechanism of Action

The mechanism of action of Sulfo-Cyanine7 amine involves its ability to absorb and emit light in the near-infrared region. This property allows it to be used as a fluorescent probe for imaging applications. The compound interacts with molecular targets through its amine group, forming stable conjugates that can be detected using fluorescence-based techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cyanine7 amine is unique due to its high water solubility and its ability to form stable conjugates with various biomolecules. This makes it particularly useful for in vivo imaging applications, where water solubility and stability are critical .

Biological Activity

Sulfo-Cyanine7 amine (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye that has gained significant attention in biological and biomedical research due to its unique spectral properties and versatility in various applications. This compound is particularly valued for its strong fluorescence, high photostability, and excellent water solubility, which are attributed to its sulfonate groups. These characteristics make Sulfo-Cy7 an ideal candidate for deep tissue imaging, bioconjugation, and labeling biomolecules such as proteins and nucleic acids.

Spectral Properties

The spectral properties of Sulfo-Cy7 are critical for its application in imaging and diagnostics. The key properties include:

  • Absorption Maximum : ~750 nm
  • Emission Maximum : ~773 nm
  • Stokes Shift : ~23 nm
  • Quantum Yield : High quantum yield enhances fluorescence intensity.
  • Solubility : Excellent solubility in water, DMF, and DMSO due to sulfonate groups.
PropertyValue
Chemical FormulaC₄₃H₅₈N₄O₇S₂
Molecular Weight807.07 g/mol
AppearanceDark green powder
Purity95% (NMR 1H, HPLC-MS)
Storage Conditions-20°C in the dark

Applications in Biological Research

Sulfo-Cy7 is utilized in various biological applications due to its favorable properties:

  • In Vivo Imaging : Its NIR fluorescence allows for deep tissue imaging with minimal background interference, making it suitable for studying live organisms.
  • Fluorescence Microscopy : Enables high-resolution imaging of cellular structures and dynamics.
  • Flow Cytometry : Provides distinct signals for accurate cell sorting and analysis.
  • Bioconjugation : Efficiently labels proteins, antibodies, and nucleic acids for tracking and functional studies.
  • Molecular Probes : Used in bioanalytical assays to investigate molecular interactions.

Study 1: In Vivo Imaging of Tumors

A study published in Communications Biology demonstrated the use of Sulfo-Cy7 in tumor imaging. Researchers utilized self-assembled hydrogels loaded with Sulfo-Cy7 to visualize tumor growth in murine models. The results indicated that the dye provided clear imaging of tumor margins, aiding in surgical planning and assessment of treatment efficacy .

Study 2: Bioconjugation Techniques

Research highlighted by MedChemExpress explored the bioconjugation capabilities of Sulfo-Cy7 amine with various electrophilic targets. The study found that the amine group facilitated efficient labeling of antibodies, enhancing their visibility in immunological assays . This property is particularly beneficial for developing antibody-drug conjugates (ADCs) used in targeted cancer therapies.

Study 3: Flow Cytometry Applications

In a study focusing on cell sorting techniques, Sulfo-Cy7 was shown to improve the resolution of flow cytometry analyses. The dye's distinct emission profile allowed for better differentiation between cell populations, which is crucial for immunological studies and therapeutic monitoring .

Properties

IUPAC Name

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N4O7S2/c1-42(2)35-29-33(55(49,50)51)19-21-37(35)46(5)39(42)23-17-31-14-13-15-32(28-31)18-24-40-43(3,4)36-30-34(56(52,53)54)20-22-38(36)47(40)27-12-8-9-16-41(48)45-26-11-7-6-10-25-44/h17-24,28-30H,6-16,25-27,44H2,1-5H3,(H2-,45,48,49,50,51,52,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPXHFWUNXBKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfo-Cyanine7 amine
Reactant of Route 2
Reactant of Route 2
Sulfo-Cyanine7 amine
Reactant of Route 3
Reactant of Route 3
Sulfo-Cyanine7 amine
Reactant of Route 4
Reactant of Route 4
Sulfo-Cyanine7 amine
Reactant of Route 5
Reactant of Route 5
Sulfo-Cyanine7 amine
Reactant of Route 6
Reactant of Route 6
Sulfo-Cyanine7 amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.